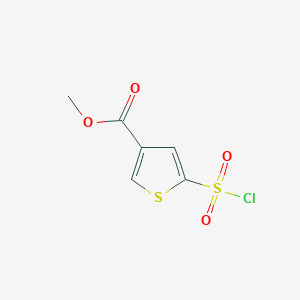

Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate

説明

特性

IUPAC Name |

methyl 5-chlorosulfonylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUQLKHEXLBHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237781 | |

| Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69816-04-2 | |

| Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69816-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the chlorosulfonation of methyl thiophene-3-carboxylate. The reaction is carried out by treating methyl thiophene-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Starting Material: Methyl thiophene-3-carboxylate

Reagent: Chlorosulfonic acid (ClSO3H)

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and reagent control, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

科学的研究の応用

Applications Overview

| Field | Application |

|---|---|

| Organic Synthesis | Intermediate for synthesizing sulfur-containing compounds. |

| Materials Science | Development of conductive polymers and organic semiconductors. |

| Pharmaceuticals | Synthesis of biologically active molecules and drug candidates. |

| Agriculture | Development of agrochemicals and herbicides. |

Organic Synthesis

Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate serves as a versatile intermediate in organic synthesis. Its chlorosulfonyl group can undergo substitution reactions with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. This property makes it valuable in creating complex sulfur-containing compounds that are critical in medicinal chemistry and material science .

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as conductive polymers and organic semiconductors. The incorporation of sulfur into polymer matrices can enhance electrical conductivity and thermal stability, making these materials suitable for applications in electronics and optoelectronics .

Pharmaceuticals

The pharmaceutical applications of methyl 5-(chlorosulfonyl)thiophene-3-carboxylate are significant. It has been explored for its potential use in synthesizing drug candidates, particularly those targeting inflammatory conditions due to its ability to form sulfonamide derivatives that exhibit biological activity. For instance, it is a precursor in synthesizing lornoxicam intermediates, which are used to treat various pain-related conditions .

Case Study: Lornoxicam Synthesis

A notable application involves its use in the synthesis of lornoxicam intermediates. The synthesis method described utilizes methyl 5-(chlorosulfonyl)thiophene-3-carboxylate as a starting material to produce a pharmaceutical compound with analgesic properties. The process involves environmentally friendly reagents, reducing toxic waste compared to traditional methods .

Agriculture

In agriculture, methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is investigated for its potential role in developing agrochemicals, particularly herbicides. Its reactivity allows for the modification of structures that can inhibit weed growth while being less harmful to crops .

作用機序

The mechanism of action of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which activates the thiophene ring towards nucleophilic attack .

類似化合物との比較

Table 1: Key Structural and Physical Properties of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate and Analogues

生物活性

Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate contains a thiophene ring with a chlorosulfonyl group and a carboxylate moiety. Its molecular formula is , with a molecular weight of 275.13 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems.

Biological Activities

1. Inhibition of Cytochrome P450 Enzymes

One of the most notable biological activities of methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is its ability to inhibit cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes play crucial roles in drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions.

The mechanism by which methyl 5-(chlorosulfonyl)thiophene-3-carboxylate exerts its biological effects primarily involves its reactivity towards nucleophilic sites on biomolecules. The chlorosulfonyl group can form covalent bonds with amino acids in proteins, potentially altering their function and leading to inhibition of enzyme activity or disruption of cellular processes .

Case Studies and Research Findings

Case Study 1: Cytochrome P450 Interaction

In a pharmacological study, methyl 5-(chlorosulfonyl)thiophene-3-carboxylate was evaluated for its impact on drug metabolism. The results indicated that co-administration with drugs metabolized by CYP enzymes led to significant alterations in plasma concentrations, suggesting a potential for drug-drug interactions.

Case Study 2: Antimicrobial Screening

A preliminary screening for antimicrobial activity revealed that derivatives of methyl 5-(chlorosulfonyl)thiophene-3-carboxylate exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Further optimization of the compound's structure may enhance its efficacy against resistant strains .

Applications in Drug Development

Given its biological activity, methyl 5-(chlorosulfonyl)thiophene-3-carboxylate shows promise as a lead compound in drug development:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving chlorosulfonyl isocyanate and thiophene precursors (e.g., methyl 4-amino-5-methylthiophene-3-carboxylate) under controlled conditions . Alternative routes may use sulfonation of thiophene derivatives followed by chlorination. The Gewald reaction, a classic method for thiophene synthesis, could also serve as a foundational step for generating the core thiophene-carboxylate structure .

- Key Considerations : Reaction temperature, solvent choice (e.g., THF or DCM), and stoichiometric ratios of chlorosulfonyl agents are critical for optimizing yield.

Q. How is Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate characterized spectroscopically?

- Methodology :

- IR Spectroscopy : Absence/presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches confirms functional groups.

- ¹H/¹³C NMR : Signals for methyl ester (δ ~3.8–4.0 ppm for CH₃O) and thiophene ring protons (δ ~6.5–8.0 ppm) are diagnostic .

- Mass Spectrometry : Exact mass determination (e.g., 233.9621 Da via high-resolution MS) validates molecular formula .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodology :

- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, THF) due to the sulfonyl and ester groups. Limited solubility in water requires sonication or co-solvents .

- Stability : The chlorosulfonyl group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can the chlorosulfonyl group be leveraged in nucleophilic substitution reactions?

- Methodology : The –SO₂Cl moiety reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonic acids. For example:

- Amine Substitution : React with primary/secondary amines (e.g., benzylamine) in DCM with Et₃N as a base to form sulfonamide derivatives .

- Kinetic Control : Use low temperatures (0–5°C) to minimize side reactions (e.g., hydrolysis) .

Q. What strategies improve yields in multi-step syntheses involving this compound?

- Methodology :

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates. Monitor via TLC (Rf tracking) .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization or coupling steps .

- Scale-Up : Optimize stoichiometry using microfluidic reactors for controlled mixing and reduced side-product formation .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Case Study : In drug development, it serves as a precursor for:

- Anticancer Agents : Functionalization at the 5-position (e.g., coupling with difluorobenzyl amines) generates kinase inhibitors .

- Antimicrobials : Thiophene-sulfonamide hybrids exhibit activity against resistant bacterial strains .

Q. How to resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

- Methodology :

- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify competing mechanisms (e.g., SN1 vs. SN2 for –SO₂Cl substitutions) .

- Condition Screening : Vary solvents (e.g., DMF vs. THF), bases (e.g., Et₃N vs. DBU), and temperatures to isolate dominant pathways .

- Byproduct Characterization : Employ LC-MS or 2D NMR (COSY, HSQC) to identify structural anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。